molecular formula C13H17NO4 B13760192 Fondaren CAS No. 22916-01-4

Fondaren

Cat. No.: B13760192
CAS No.: 22916-01-4
M. Wt: 251.28 g/mol
InChI Key: KHOCVCJZJLCLGP-UHFFFAOYSA-N
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Description

Fondaren is a synthetic compound known for its unique chemical properties and diverse applications in various fields

Preparation Methods

The preparation of Fondaren involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Fondaren undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fondaren has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of Fondaren involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Fondaren is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties. The comparison focuses on the specific features that make this compound distinct and valuable in its applications.

Properties

CAS No.

22916-01-4

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[2-(4,5-dimethyl-1,3-dioxolan-2-yl)phenyl] N-methylcarbamate

InChI

InChI=1S/C13H17NO4/c1-8-9(2)17-12(16-8)10-6-4-5-7-11(10)18-13(15)14-3/h4-9,12H,1-3H3,(H,14,15)

InChI Key

KHOCVCJZJLCLGP-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@@H](OC(O1)C2=CC=CC=C2OC(=O)NC)C

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2OC(=O)NC)C

Origin of Product

United States

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